![molecular formula C33H39ClN2O4 B3968852 1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride](/img/structure/B3968852.png)
1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride
Overview
Description
1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a morpholine ring, and a bis(4-methoxyphenyl)but-1-en-2-yl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride typically involves multiple steps, including the formation of the indole ring, the introduction of the bis(4-methoxyphenyl)but-1-en-2-yl group, and the attachment of the morpholine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biological assays to investigate its effects on various biological pathways and processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methoxyphenyl)-1,3-propanedione: A diketone used as an intermediate in the synthesis of bisphenols.
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: Compounds with high polyphenolic content and superior cupric ion reduction activity.
Indole derivatives: Various indole derivatives with potential anti-inflammatory and analgesic activities.
Uniqueness
1-[3-[1,1-Bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
1-[3-[1,1-bis(4-methoxyphenyl)but-1-en-2-yl]indol-1-yl]-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O4.ClH/c1-4-29(33(24-9-13-27(37-2)14-10-24)25-11-15-28(38-3)16-12-25)31-23-35(32-8-6-5-7-30(31)32)22-26(36)21-34-17-19-39-20-18-34;/h5-16,23,26,36H,4,17-22H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJMVTZHHRVJTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)C3=CN(C4=CC=CC=C43)CC(CN5CCOCC5)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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